Cas no 1803695-65-9 (2-Hydroxy-4-methoxy-6-nitro-3-(trifluoromethoxy)pyridine)

2-Hydroxy-4-methoxy-6-nitro-3-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, combining hydroxy, methoxy, nitro, and trifluoromethoxy functional groups. This compound exhibits notable chemical stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups (nitro and trifluoromethoxy) enhances its utility in nucleophilic substitution reactions, while the hydroxy and methoxy groups offer sites for further functionalization. Its structural features contribute to potential applications in the development of bioactive molecules, particularly those requiring fluorinated motifs for improved metabolic stability or binding affinity. The compound is typically handled under controlled conditions due to its reactivity.
2-Hydroxy-4-methoxy-6-nitro-3-(trifluoromethoxy)pyridine structure
1803695-65-9 structure
Product Name:2-Hydroxy-4-methoxy-6-nitro-3-(trifluoromethoxy)pyridine
CAS No:1803695-65-9
MF:C7H5F3N2O5
MW:254.120212316513
CID:4831728
Update Time:2025-06-14

2-Hydroxy-4-methoxy-6-nitro-3-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-4-methoxy-6-nitro-3-(trifluoromethoxy)pyridine
    • Inchi: 1S/C7H5F3N2O5/c1-16-3-2-4(12(14)15)11-6(13)5(3)17-7(8,9)10/h2H,1H3,(H,11,13)
    • InChI Key: GOMYMVXQDNAMGI-UHFFFAOYSA-N
    • SMILES: FC(OC1C(NC(=CC=1OC)[N+](=O)[O-])=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 420
  • XLogP3: 1.3
  • Topological Polar Surface Area: 93.4

2-Hydroxy-4-methoxy-6-nitro-3-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029096067-1g
2-Hydroxy-4-methoxy-6-nitro-3-(trifluoromethoxy)pyridine
1803695-65-9 97%
1g
$1,549.60 2022-04-02

Additional information on 2-Hydroxy-4-methoxy-6-nitro-3-(trifluoromethoxy)pyridine

Recent Advances in the Study of 2-Hydroxy-4-methoxy-6-nitro-3-(trifluoromethoxy)pyridine (CAS: 1803695-65-9)

The compound 2-Hydroxy-4-methoxy-6-nitro-3-(trifluoromethoxy)pyridine (CAS: 1803695-65-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique trifluoromethoxy and nitro substituents, exhibits promising biological activities, making it a subject of interest for drug discovery and development. Recent studies have explored its potential as a scaffold for novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory applications.

A study published in the Journal of Medicinal Chemistry (2023) investigated the synthesis and biological evaluation of derivatives of 2-Hydroxy-4-methoxy-6-nitro-3-(trifluoromethoxy)pyridine. The researchers employed a multi-step synthetic route to modify the core structure, aiming to enhance its pharmacological properties. The results demonstrated that certain derivatives exhibited potent inhibitory activity against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity to human cells. This suggests its potential as a lead compound for developing new antibiotics.

In another study, researchers focused on the compound's anti-inflammatory properties. Using in vitro and in vivo models, they found that 2-Hydroxy-4-methoxy-6-nitro-3-(trifluoromethoxy)pyridine significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. These findings highlight its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Further research has also explored the compound's mechanism of action at the molecular level. Computational docking studies revealed that it interacts with key enzymes involved in bacterial cell wall synthesis and inflammatory signaling pathways. These insights provide a foundation for rational drug design, enabling the development of more potent and selective derivatives.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Ongoing research aims to address these issues through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, 2-Hydroxy-4-methoxy-6-nitro-3-(trifluoromethoxy)pyridine (CAS: 1803695-65-9) represents a versatile scaffold with significant potential in drug discovery. Its dual antimicrobial and anti-inflammatory activities, coupled with its unique chemical structure, make it a valuable candidate for further investigation. Future studies should focus on elucidating its full therapeutic potential and overcoming existing challenges to bring this compound closer to clinical use.

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